molecular formula C8H8N2O2 B8457696 N-methoxyfuro[2,3-c]pyridin-7-amine

N-methoxyfuro[2,3-c]pyridin-7-amine

Cat. No.: B8457696
M. Wt: 164.16 g/mol
InChI Key: IMUDHPKXGYMKOZ-UHFFFAOYSA-N
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Description

N-methoxyfuro[2,3-c]pyridin-7-amine is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What synthetic routes are effective for preparing N-methoxyfuro[2,3-c]pyridin-7-amine?

Methodological Answer:
The core furopyridine scaffold can be synthesized via cyclization of substituted pyridine precursors. For example, describes the synthesis of 2-butylfuro[2,3-c]pyridin-7-amine using cyclization and substitution steps. To introduce the methoxy group, a nucleophilic substitution reaction could replace a leaving group (e.g., halogen) at the 7-position with methoxyamine under basic conditions. Key steps include:

  • Precursor preparation : Start with halogenated furo[2,3-c]pyridine derivatives.
  • Substitution : React with methoxyamine hydrochloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
  • Purification : Use column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the product.

Q. Basic: How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 6.0–8.5 ppm) and methoxy protons (δ ~3.8 ppm). Compare with analogous compounds like 2-butylfuro[2,3-c]pyridin-7-amine, where aromatic protons resonate at δ 7.80 and 6.85 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error. For example, reports HRMS data for a related compound with a 0.0125 ppm deviation.
  • X-ray crystallography : Resolve tautomeric forms or regiochemical ambiguities, as demonstrated for pyridopyrimidine derivatives in .

Q. Advanced: How can reaction conditions be optimized to minimize by-products during methoxy substitution?

Methodological Answer:

  • Solvent selection : Use DMF or DMSO to stabilize intermediates and enhance nucleophilicity. highlights DMF’s role in improving yields for furopyrimidine derivatives.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side reactions (e.g., over-oxidation).
  • Catalysis : Add catalytic Cu(I) or Pd(0) to facilitate substitution, as seen in pyrrolo-pyridine syntheses ().
  • By-product analysis : Use LC-MS to detect impurities (e.g., demethylated products) and adjust stoichiometry or reaction time .

Q. Advanced: How should researchers address contradictory NMR data in structural elucidation?

Methodological Answer:
Contradictions may arise from tautomerism or impurities. For example:

  • Tautomeric equilibria : The furopyridine ring may exhibit keto-enol tautomerism, shifting proton signals. Use variable-temperature NMR (e.g., 25°C to −40°C) to observe dynamic behavior .
  • Impurity identification : Compare HRMS and HPLC retention times with standards. reports using silica gel chromatography to purify cytotoxic pyrrolo-isoquinolines, achieving >95% purity.
  • Computational validation : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and validate assignments .

Q. Advanced: What biological targets are plausible for this compound based on structural analogs?

Methodological Answer:

  • TLR8 modulation : shows 2-butylfuro[2,3-c]pyridin-7-amine’s selectivity for human TLR8 in NF-κB reporter assays. The methoxy group may enhance solubility and target engagement.
  • Kinase inhibition : Pyrrolo-pyridine derivatives () inhibit kinases like AKT. Perform kinase profiling using radiometric or fluorescence-based assays.
  • Cytotoxicity screening : Test against cancer cell lines (e.g., ovarian A2780) using MTT assays, as in . Optimize dosing based on IC50 values and apoptotic markers (e.g., caspase-3 activation) .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

N-methoxyfuro[2,3-c]pyridin-7-amine

InChI

InChI=1S/C8H8N2O2/c1-11-10-8-7-6(2-4-9-8)3-5-12-7/h2-5H,1H3,(H,9,10)

InChI Key

IMUDHPKXGYMKOZ-UHFFFAOYSA-N

Canonical SMILES

CONC1=NC=CC2=C1OC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A three-necked flask was charged with 7-chloro-furo[2,3-c]pyridine (40 g, 0.26 mol) and n-butanol (300 mL) and heated at 125° C. Methoxyamine hydrochloride (54 g, 0.65 mol) was added as a solid and then additional methoxyamine hydrochloride (54 g, 0.65 mol) dissolved in water (50 mL) was added slowly. The resulting mixture was heated at reflux overnight. After cooling to RT, the reaction mixture was concentrated in vacuo. The remaining aqueous solution was basified to pH ˜8.5 with saturated NaHCO3 and extracted several times with DCM. The combined DCM extracts were washed with saturated NaHCO3 and brine. This solution was concentrated in vacuo leaving a dark brown syrup which was used without further purification.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
54 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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